molecular formula C12H12N2O B12821508 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12821508
M. Wt: 200.24 g/mol
InChI Key: SQVBRGASLQURQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of pyran and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 3,4-dihydro-2H-pyran. One common method is the condensation reaction where benzimidazole is reacted with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler pyran derivative used in various organic syntheses.

    Benzimidazole: A core structure in many bioactive compounds, including antiparasitic and antifungal agents.

    2-(2H-Pyran-2-yl)-1H-benzo[d]imidazole: A structural isomer with different chemical properties.

Uniqueness

2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is unique due to its combined pyran and benzimidazole structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyran-2-yl)-1H-benzimidazole

InChI

InChI=1S/C12H12N2O/c1-2-6-10-9(5-1)13-12(14-10)11-7-3-4-8-15-11/h1-2,4-6,8,11H,3,7H2,(H,13,14)

InChI Key

SQVBRGASLQURQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.